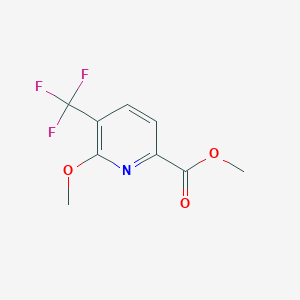

Methyl 6-methoxy-5-(trifluoromethyl)picolinate

Beschreibung

Methyl-6-Methoxy-5-(Trifluormethyl)picolinat ist eine chemische Verbindung mit der Summenformel C9H8F3NO3 und einem Molekulargewicht von 235,16 g/mol . Es ist ein Derivat der Picolinsäure, das eine Methoxygruppe und eine Trifluormethylgruppe am Pyridinring trägt. Diese Verbindung wird hauptsächlich in Forschung und Entwicklung eingesetzt, insbesondere in den Bereichen Pharmazeutika und Agrochemikalien .

Eigenschaften

Molekularformel |

C9H8F3NO3 |

|---|---|

Molekulargewicht |

235.16 g/mol |

IUPAC-Name |

methyl 6-methoxy-5-(trifluoromethyl)pyridine-2-carboxylate |

InChI |

InChI=1S/C9H8F3NO3/c1-15-7-5(9(10,11)12)3-4-6(13-7)8(14)16-2/h3-4H,1-2H3 |

InChI-Schlüssel |

OFRQERDJWDQZAY-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=CC(=N1)C(=O)OC)C(F)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

Methyl-6-Methoxy-5-(Trifluormethyl)picolinat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Methoxygruppe kann oxidiert werden, um entsprechende Aldehyde oder Säuren zu bilden.

Reduktion: Die Estergruppe kann reduziert werden, um Alkohole zu bilden.

Substitution: Die Trifluormethylgruppe kann an nukleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden typischerweise verwendet.

Substitution: Nukleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von 6-Methoxy-5-(Trifluormethyl)picolinsäure.

Reduktion: Bildung von 6-Methoxy-5-(Trifluormethyl)picolinylalkohol.

Substitution: Bildung verschiedener substituierter Derivate, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

Methyl-6-Methoxy-5-(Trifluormethyl)picolinat hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein bei der Synthese komplexerer Moleküle verwendet.

Biologie: Untersucht hinsichtlich seiner möglichen biologischen Aktivitäten, einschließlich antimikrobieller und Antikrebsaktivitäten.

Medizin: Als potenzieller Leitstoff für die Medikamentenentwicklung untersucht, insbesondere bei der gezielten Ansteuerung bestimmter Enzyme oder Rezeptoren.

Industrie: Wird bei der Entwicklung von Agrochemikalien wie Herbiziden und Pestiziden eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von Methyl-6-Methoxy-5-(Trifluormethyl)picolinat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Trifluormethylgruppe erhöht die Lipophilie der Verbindung, wodurch sie Zellmembranen effektiver durchdringen kann. Sobald sie sich im Inneren der Zelle befindet, kann sie mit Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Die genauen Pfade und Ziele hängen von der jeweiligen Anwendung und dem untersuchten biologischen System ab.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 6-methoxy-5-(trifluoromethyl)picolinate undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The ester group can be reduced to form alcohols.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of 6-methoxy-5-(trifluoromethyl)picolinic acid.

Reduction: Formation of 6-methoxy-5-(trifluoromethyl)picolinyl alcohol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Methyl 6-methoxy-5-(trifluoromethyl)picolinate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of agrochemicals, such as herbicides and pesticides.

Wirkmechanismus

The mechanism of action of Methyl 6-methoxy-5-(trifluoromethyl)picolinate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Methyl-3-(Trifluormethyl)picolinat

- Methyl-6-Chlor-5-(Trifluormethyl)picolinat

- Methyl-3-Fluor-5-(Trifluormethyl)picolinat

Einzigartigkeit

Methyl-6-Methoxy-5-(Trifluormethyl)picolinat ist aufgrund des Vorhandenseins sowohl einer Methoxygruppe als auch einer Trifluormethylgruppe am Pyridinring einzigartig. Diese Kombination verleiht ihm besondere chemische und physikalische Eigenschaften, wie z. B. eine erhöhte Lipophilie und das Potenzial für spezifische biologische Wechselwirkungen, wodurch es zu einer wertvollen Verbindung in verschiedenen Forschungs- und Industrieapplikationen wird .

Biologische Aktivität

Methyl 6-methoxy-5-(trifluoromethyl)picolinate is a chemical compound that has garnered attention in recent years due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry and agrochemicals.

Chemical Structure and Properties

Methyl 6-methoxy-5-(trifluoromethyl)picolinate has the molecular formula and a molecular weight of approximately 205.13 g/mol. The presence of a methoxy group and a trifluoromethyl group enhances its lipophilicity, which can improve membrane permeability and bioavailability.

The compound exhibits various modes of action primarily through its interaction with biological macromolecules, such as enzymes and receptors. The trifluoromethyl group is known to enhance binding affinity due to increased hydrophobic interactions, which may lead to altered enzyme kinetics and receptor modulation.

Key Mechanisms Include:

- Enzyme Interaction : Methyl 6-methoxy-5-(trifluoromethyl)picolinate has been shown to interact with oxidoreductases, influencing their activity by binding to the active site.

- Cell Signaling Modulation : It can affect cell signaling pathways, gene expression, and cellular metabolism, indicating a potential role in regulating metabolic processes.

Biological Activities

Research indicates that methyl 6-methoxy-5-(trifluoromethyl)picolinate possesses several noteworthy biological activities:

- Antimicrobial Activity : Preliminary studies suggest it may exhibit antimicrobial properties, potentially useful in treating infections.

- Anti-inflammatory Effects : There is emerging evidence that this compound may have anti-inflammatory effects, which could be beneficial in various therapeutic contexts.

- Potential Anti-cancer Applications : The compound's ability to modulate cellular pathways suggests potential applications in cancer therapy, although further studies are required to elucidate specific mechanisms.

Research Findings

A summary of key research findings related to the biological activity of methyl 6-methoxy-5-(trifluoromethyl)picolinate is presented below:

| Study Focus | Findings | Reference |

|---|---|---|

| Enzyme Interaction | Influences activity of oxidoreductases by binding at active sites. | |

| Cellular Effects | Modulates gene expression related to metabolic pathways. | |

| Antimicrobial Activity | Exhibits potential antimicrobial effects against various pathogens. | |

| Anti-inflammatory | Shows promise in reducing inflammation in preclinical models. | |

| Cancer Therapeutics | Potential applications in cancer treatment through modulation of cell signaling pathways. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.